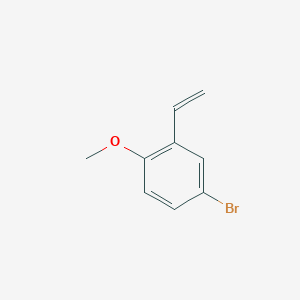

4-Bromo-2-ethenyl-1-methoxybenzene

Description

Significance of Halogenated Anisole (B1667542) and Styrene (B11656) Derivatives in Contemporary Chemical Synthesis

Halogenated aromatic compounds, particularly aryl halides, are fundamental building blocks in organic synthesis. bldpharm.com The presence of a halogen atom, such as bromine, on an aromatic ring provides a crucial "handle" for chemists to perform a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are cornerstones of modern synthetic chemistry, allowing for the construction of complex molecular architectures from simpler precursors. bldpharm.com Aryl halides are frequently employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, natural products, and advanced materials. bldpharm.com

Anisole derivatives, characterized by a methoxy (B1213986) group on a benzene (B151609) ring, are also of great importance. The methoxy group can influence the electronic properties of the aromatic ring, directing the regioselectivity of electrophilic substitution reactions. Furthermore, the methoxy group can be cleaved to reveal a phenol (B47542), a common functional group in many biologically active molecules.

Styrene and its derivatives are a major class of monomers in polymer science, leading to the production of widely used plastics like polystyrene. bldpharm.comuni-koeln.de Beyond polymerization, the vinyl group in styrene derivatives is a versatile functional group that can participate in various addition reactions, cycloadditions, and metathesis reactions. rsc.org The combination of these structural motifs—a halogenated anisole and a styrene—in a single molecule, as seen in 4-Bromo-2-ethenyl-1-methoxybenzene, creates a highly valuable and multifunctional synthetic intermediate.

Contextualizing this compound as a Versatile Intermediate in Organic Transformations

The utility of this compound as a versatile intermediate stems from the distinct reactivity of its functional groups. The bromo substituent serves as a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The ethenyl (vinyl) group allows for a different set of transformations, including polymerization, hydrogenation, oxidation, and participation in pericyclic reactions like the Prins reaction. shachemlin.com

A common method for the synthesis of this compound is through a Wittig reaction. For instance, 4-methoxy-3-bromobenzaldehyde can be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium to yield 2-bromo-1-methoxy-4-vinylbenzene. rsc.org This synthesis highlights the role of simpler substituted benzaldehydes as precursors to more complex vinyl aromatics.

Once synthesized, this compound can be used in a variety of subsequent reactions. For example, it has been employed as a substrate in cross-metathesis reactions catalyzed by ruthenium-based catalysts. rsc.org It has also been utilized in catalytic asymmetric intermolecular Prins reactions, demonstrating its utility in constructing chiral molecules. shachemlin.com These examples underscore the compound's role as a bridge, connecting simple starting materials to complex, high-value chemical products.

Historical Development and Emerging Research Trends in Vinyl Aromatic Chemistry

The chemistry of vinyl aromatics has a rich history, dating back to the 19th century with the isolation of styrene from natural resins. bldpharm.com The observation that styrene could transform into a solid resinous substance was one of the earliest documented instances of polymerization. bldpharm.com The 1920s and 1930s saw the elucidation of polymerization mechanisms by Hermann Staudinger and the subsequent commercialization of polystyrene by companies like BASF and Dow. bldpharm.comrsc.org

Early research focused heavily on polymerization and the production of bulk polymers. However, contemporary research has shifted towards more subtle and controlled applications of vinyl aromatic compounds. Key emerging trends include:

Asymmetric Catalysis: The development of catalytic methods to control the stereochemistry of reactions involving the vinyl group is a major area of focus. This is exemplified by the use of chiral catalysts in reactions like the asymmetric Prins reaction to produce enantiomerically enriched products. shachemlin.com

Advanced Materials: Research is ongoing into the synthesis of novel styrenic copolymers with tailored properties. This includes the use of bio-sourced monomers to create more sustainable plastics and the development of functional polymers for applications in nanotechnology and electronics.

Complex Molecule Synthesis: Substituted vinyl aromatics are increasingly used as key intermediates in the total synthesis of natural products and complex pharmaceuticals. Their ability to participate in a diverse range of chemical reactions makes them valuable components in multi-step synthetic sequences.

Trifluoromethylated Styrenes: α-Trifluoromethylstyrene derivatives have gained attention as versatile intermediates for creating complex fluorinated compounds, which are important in medicinal chemistry.

Overview of Key Research Areas Pertaining to this compound

Specific research involving this compound and its isomers centers on its application as a building block in targeted synthetic applications. The primary research areas include:

Metal-Catalyzed Reactions: A significant amount of research leverages the bromo- and vinyl- groups in metal-catalyzed transformations. This includes its use in cross-metathesis reactions to form more complex olefinic structures and in various cross-coupling reactions where the bromine atom is substituted. rsc.org

Stereoselective Synthesis: The compound serves as a substrate in the development of new stereoselective reactions. Its use in the catalytic asymmetric Prins reaction to generate chiral chromane (B1220400) structures is a prime example of this research direction, aiming to create complex molecular scaffolds with high stereocontrol. shachemlin.com

Synthesis of Conformationally Controlled Molecules: Research has explored the use of this and related compounds in the synthesis of molecules with specific, controlled three-dimensional shapes, which is fundamental for creating molecular switches and other functional molecular systems. bris.ac.uk

The research underscores the compound's value not as an end-product, but as a crucial starting point for constructing more elaborate and functionally rich molecules for a range of scientific applications.

Data Tables

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-1-methoxy-4-vinylbenzene; p-methoxy-b-bromostyrene | bris.ac.ukrsc.org |

| CAS Number | 16602-24-7; 34039-30-0 (for 2-Bromo-4-ethenyl-1-methoxybenzene) | rsc.orguni-koeln.de |

| Molecular Formula | C₉H₉BrO | rsc.org |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Pale yellow liquid | bris.ac.uk |

| ¹H NMR Data (400 MHz, CDCl₃) | δ 7.62 (1H, d, J = 2.2 Hz), 7.29 (1H, dd, J = 8.5, 2.2 Hz), 6.85 (1H, d, J = 8.5 Hz), 6.67 (1H, dd, J = 17.6, 10.9 Hz), 5.72 (1H, d, J = 17.6 Hz), 5.29 (1H, d, J = 10.9 Hz), 3.89 (3H, s) | bris.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethenyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMIVXWZAMXEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethenyl 1 Methoxybenzene

Regioselective Bromination Strategies for Ethenyl Anisole (B1667542) Derivatives

The synthesis of 4-Bromo-2-ethenyl-1-methoxybenzene can be envisioned by the direct bromination of 2-ethenyl-1-methoxybenzene. The success of this approach hinges on the ability to control the position of the incoming bromine atom on the aromatic ring, a challenge governed by the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Approaches to Install Bromine

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the principal method for introducing a bromine atom onto a benzene (B151609) ring. The reaction mechanism proceeds in two main steps. libretexts.org Initially, a strong electrophile is generated. For bromination, this is typically achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). lumenlearning.comyoutube.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺) that is susceptible to attack by the electron-rich aromatic ring. youtube.comfiveable.me

The benzene ring, acting as a nucleophile, attacks the electrophilic bromine. makingmolecules.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final, rapid step, a weak base (often FeBr₄⁻, formed from the catalyst) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromatic system and yielding the brominated product. libretexts.orgmakingmolecules.com

Influence of Directing Groups on Bromination Selectivity

When an aromatic ring already contains substituents, their electronic properties dictate the position of subsequent electrophilic attack. libretexts.org These groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

In the case of the precursor 2-ethenyl-1-methoxybenzene, the ring bears two substituents:

A Methoxy (B1213986) Group (-OCH₃): This group is a powerful activator due to the resonance effect, where the oxygen's lone pairs donate electron density into the aromatic π-system. libretexts.org This donation particularly enriches the ortho and para positions, making them more nucleophilic. Consequently, the methoxy group is a strong ortho-, para-director. libretexts.orglibretexts.org

An Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group is also an activating group and an ortho-, para-director, though its activating effect is weaker than that of the methoxy group.

For the bromination of 2-ethenyl-1-methoxybenzene, the directing effects of both groups must be considered. The methoxy group at position C1 strongly directs incoming electrophiles to the C2, C4, and C6 positions. The C2 position is already occupied by the ethenyl group. The C4 position is para to the methoxy group, and the C6 position is ortho. The ethenyl group at C2 directs to its ortho (C3) and para (C5) positions.

The regiochemical outcome is determined by the dominant directing group. The methoxy group is a significantly stronger activating group than the ethenyl group. Therefore, its directing influence prevails, favoring substitution at the positions most activated by it. Bromination is thus expected to occur predominantly at the C4 position (para to the methoxy group) and to a lesser extent at the C6 position (ortho to the methoxy group). This makes the regioselective synthesis of this compound via this pathway feasible, as the para product is often sterically and electronically favored over the ortho product. libretexts.org

Development of Catalytic Systems for Aromatic Bromination

The classic catalyst for electrophilic bromination is a Lewis acid like FeBr₃, which is often generated in situ from iron filings and bromine. lumenlearning.com This system effectively generates the required electrophile for the reaction to proceed. youtube.comfiveable.me

Research into improving aromatic bromination has led to the development of alternative catalytic systems aimed at enhancing selectivity, improving yields, and utilizing milder reaction conditions. One such development involves using zinc salts, such as zinc halides, adsorbed onto an inert support. google.com This catalytic process can be carried out in various solvents, with dichloromethane (B109758) or hexane (B92381) showing good selectivity for the para-isomer. google.com An advantage of these supported catalysts is that they can often be recovered and reused after the reaction. google.com To maximize regioselectivity and prevent side reactions initiated by bromine radicals, it is often beneficial to conduct the reaction in the dark. google.com

Construction of the Ethenyl Moiety within Brominated Anisole Scaffolds

An alternative and highly versatile strategy for synthesizing this compound involves starting with an appropriately substituted brominated anisole and subsequently introducing the ethenyl group. This approach often provides greater control over the final structure.

Olefin Metathesis and Wittig-Type Reactions for Vinyl Group Introduction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form a new carbon-carbon double bond. masterorganicchemistry.com To apply this to the synthesis of this compound, a suitable precursor is 4-bromo-2-methoxybenzaldehyde (B1278859). This aldehyde can be reacted with a methylidene-ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the formyl group (-CHO) directly into the desired ethenyl group (-CH=CH₂). The reaction proceeds through a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring then fragments to yield the target alkene and a phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide). masterorganicchemistry.com

Olefin metathesis is another advanced technique for forming carbon-carbon double bonds. wikipedia.org Specifically, cross-metathesis allows for the "swapping" of substituents between two different alkenes, mediated by catalysts, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org While less direct for this specific target, one could envision a scenario where a precursor like 4-bromo-2-allyl-1-methoxybenzene undergoes an ethenolysis reaction (metathesis with ethylene) to produce the terminal vinyl group. wikipedia.org The efficiency of cross-metathesis reactions is often driven by the removal of a volatile byproduct, such as ethylene (B1197577) in ring-closing metathesis or propylene (B89431) in other transformations. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Vinylation Reactions on Brominated Anisoles

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govillinois.edu These methods are ideal for introducing a vinyl group onto an aryl halide.

To synthesize this compound, one could start with a dihalogenated precursor like 1,2-dibromo-4-methoxybenzene or 2-bromo-1-iodo-4-methoxybenzene. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective vinylation at one of the halogenated positions. The Suzuki-Miyaura coupling is a prominent example, which typically uses an aryl halide and a vinylboronic acid or a more stable derivative like potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base. nih.gov The use of potassium vinyltrifluoroborate is particularly advantageous as it is an air-stable, crystalline solid that is easy to handle. nih.gov

The table below, derived from a study on palladium-catalyzed vinylation, illustrates the general applicability of this method to various aryl bromides using potassium vinyltrifluoroborate as the vinylating agent. nih.gov

| Entry | Aryl Bromide Substrate | Yield (%) |

|---|---|---|

| 1 | 4-Bromobenzonitrile | 83 |

| 2 | 4-Bromoacetophenone | 85 |

| 3 | 4-Bromobenzotrifluoride | 64 |

| 4 | Methyl 4-bromobenzoate | 87 |

| 5 | 4-Bromonitrobenzene | 84 |

| 6 | 4-Bromoanisole | 72 |

| 7 | 2-Bromoanisole | 71 |

| 8 | 1-Bromonaphthalene | 82 |

This method's broad substrate scope highlights its power for constructing the ethenyl moiety on a brominated anisole scaffold to yield the desired product. nih.gov

Convergent Synthesis Approaches Utilizing Advanced Coupling Reactions

The synthesis of this compound, a substituted styrene (B11656) derivative, is often achieved through modern cross-coupling reactions that allow for the precise and efficient formation of carbon-carbon bonds. These convergent methods are favored for their high yields and functional group tolerance.

Suzuki-Miyaura Cross-Coupling for Aryl-Vinyl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov For the synthesis of this compound, this typically involves the reaction of a dihalo-substituted anisole with a vinylboronic acid or a vinylboronate ester.

A plausible route involves the coupling of 1,4-dibromo-2-methoxybenzene with vinylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid. nih.gov The choice of solvent can influence the reaction's efficiency, with solvents like toluene, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or mixtures of dioxane and water being commonly employed. nih.gov The reaction's success hinges on the selective coupling at one of the bromine sites, which can be challenging and may lead to a mixture of products.

Recent advancements have focused on developing highly active catalyst systems to improve yields and selectivity. For instance, the use of specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity and stability of the palladium catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-methoxybenzene | Vinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 80-100 |

| 1,4-Dibromo-2-methoxybenzene | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80 |

| 2-Bromo-4-iodo-1-methoxybenzene | Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 90 |

This table presents hypothetical yet standard conditions based on typical Suzuki-Miyaura reactions for similar substrates.

Heck Coupling Reactions for Ethenyl Group Installation

The Mizoroki-Heck reaction provides a direct method for the vinylation of aryl halides. nih.govbeilstein-journals.org This palladium-catalyzed reaction couples an alkene with an aryl halide in the presence of a base. rsc.org To synthesize this compound, a common strategy would be the reaction of 1,4-dibromo-2-methoxybenzene with ethylene gas or a more manageable ethylene surrogate like vinyltributyltin.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. rsc.org A key challenge is controlling the regioselectivity of the vinyl group installation. The reaction typically requires a phosphine ligand, such as triphenylphosphine or a more electron-rich and bulky phosphine, and a base, commonly a tertiary amine like triethylamine (B128534) or a hindered base like N,N-diisopropylethylamine. nih.gov The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve the reaction rate and yield. beilstein-journals.org

Table 2: Typical Conditions for Heck Coupling

| Aryl Halide | Alkene Source | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-methoxybenzene | Ethylene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 |

| 1,4-Dibromo-2-methoxybenzene | Vinyltributyltin | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 |

| 2-Bromo-4-iodo-1-methoxybenzene | Ethylene | PdCl₂(dppf) | i-Pr₂NEt | DMA | 120 |

This table illustrates plausible conditions for Heck reactions based on established protocols.

Sonogashira Coupling and Subsequent Reductive Transformations for Vinyl Group Formation

An alternative two-step convergent approach involves the Sonogashira coupling followed by a selective reduction. The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov In the first step, 1,4-dibromo-2-methoxybenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, to form 1-bromo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene. organic-chemistry.org This reaction is typically carried out under mild conditions using a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine which also serves as the solvent. nih.gov

Following the coupling, the silyl (B83357) protecting group is removed, often with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield 1-bromo-4-ethynyl-2-methoxybenzene. The final step is the selective reduction of the ethynyl (B1212043) group to an ethenyl group. This can be achieved through various methods, including catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to prevent over-reduction to the corresponding ethyl derivative. Another common method is hydroboration-protonolysis or the use of other metal-hydride reagents.

Table 3: Two-Step Sonogashira Coupling and Reduction Sequence

| Step | Reactants | Catalyst/Reagent | Solvent | Key Intermediate/Product |

|---|---|---|---|---|

| 1. Sonogashira Coupling | 1,4-Dibromo-2-methoxybenzene, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/Toluene | 1-Bromo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene |

| 2. Deprotection | 1-Bromo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene | K₂CO₃ | Methanol | 1-Bromo-4-ethynyl-2-methoxybenzene |

| 3. Reduction | 1-Bromo-4-ethynyl-2-methoxybenzene | Lindlar's Catalyst, H₂ | Ethyl Acetate | This compound |

This table outlines a representative synthetic sequence.

Alternative Synthetic Routes to this compound and its Isomers

Besides advanced cross-coupling reactions, other synthetic strategies can be employed, often involving the transformation of precursors that already possess a two-carbon substituent on the aromatic ring or are built up from simpler starting materials.

Chemical Transformations of Related Ethynyl or Ethyl Derivatives

As mentioned in the Sonogashira approach (2.3.3), a key transformation is the partial reduction of a corresponding ethynyl derivative. The synthesis of 1-bromo-4-ethynyl-2-methoxybenzene, the precursor, is crucial. Once obtained, its selective reduction to this compound is a critical step.

Conversely, it is possible to synthesize the target compound from an ethyl derivative, such as 2-bromo-4-ethyl-1-methoxybenzene. nih.gov This would involve the introduction of a double bond through an elimination reaction. A common method is the bromination of the ethyl group at the benzylic position using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light), followed by dehydrobromination with a strong base like potassium tert-butoxide to form the desired vinyl group.

Multi-step Synthetic Pathways from Readily Available Precursors

Longer, more linear synthetic routes starting from simple and inexpensive materials are also viable. A common precursor for this type of compound is 4-methoxyphenol (B1676288) (mequinol). sigmaaldrich.com A potential synthetic pathway could begin with the bromination of 4-methoxyphenol. Due to the activating nature of the hydroxyl and methoxy groups, bromination would likely occur at the positions ortho to these groups. Selective bromination at the position ortho to the methoxy group can be achieved by first protecting the more reactive hydroxyl group, for example, as an acetate.

A plausible multi-step synthesis is as follows:

Acetylation: 4-methoxyphenol is reacted with acetic anhydride (B1165640) to protect the hydroxyl group, forming 4-methoxyphenyl (B3050149) acetate.

Bromination: The resulting acetate is then brominated, for instance with N-bromosuccinimide (NBS) in a suitable solvent, to introduce a bromine atom at the 3-position (ortho to the methoxy group), yielding 3-bromo-4-methoxyphenyl acetate.

Hydrolysis: The acetyl protecting group is removed by hydrolysis under basic or acidic conditions to give 3-bromo-4-methoxyphenol.

Formation of a Vinyl Precursor: The free hydroxyl group can then be converted into a group suitable for forming the vinyl moiety. For example, a Vilsmeier-Haack reaction could be used to introduce a formyl group, followed by a Wittig reaction to create the double bond. Alternatively, the phenol (B47542) could be converted to a triflate, which can then participate in a Heck or Suzuki coupling.

Another approach starts from 1,4-dibromo-2-fluorobenzene. google.com This can be converted to 4-bromo-2-methoxybenzaldehyde in a two-step process involving metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution of the fluorine with a methoxy group. google.com The resulting aldehyde can then be converted to the ethenyl group via a Wittig reaction.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dibromo-2-methoxybenzene |

| Vinylboronic acid |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium carbonate |

| Potassium phosphate |

| Toluene |

| 2-Methyltetrahydrofuran |

| Dioxane |

| Potassium vinyltrifluoroborate |

| Cesium carbonate |

| Ethylene |

| Vinyltributyltin |

| Triphenylphosphine |

| Triethylamine |

| N,N-Diisopropylethylamine |

| Tetrabutylammonium bromide |

| Trimethylsilylacetylene |

| 1-Bromo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene |

| Copper(I) iodide |

| Tetrabutylammonium fluoride |

| 1-Bromo-4-ethynyl-2-methoxybenzene |

| Lindlar's catalyst |

| 2-Bromo-4-ethyl-1-methoxybenzene |

| N-Bromosuccinimide |

| Potassium tert-butoxide |

| 4-Methoxyphenol |

| 4-Methoxyphenyl acetate |

| 3-Bromo-4-methoxyphenyl acetate |

| 3-Bromo-4-methoxyphenol |

| 1,4-Dibromo-2-fluorobenzene |

Reactivity and Chemical Transformations of 4 Bromo 2 Ethenyl 1 Methoxybenzene

Reactions at the Bromine Atom

The bromine atom, being a halogen, imparts reactivity typical of aryl halides to the molecule. It is an excellent leaving group in various substitution reactions and serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement and Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom of 4-bromo-2-ethenyl-1-methoxybenzene can be displaced by nucleophiles. For instance, in reactions like the Williamson ether synthesis, an alkoxide can displace the bromide to form an aryl ether, although this typically requires harsh conditions or a copper catalyst (Ullmann condensation) for aryl halides. wikipedia.orglearncbse.in The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions employed.

Applications in Metal-Catalyzed Cross-Coupling for C-C Bond Formation

The bromine atom is an ideal functional group for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. dntb.gov.ua Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the site of the bromine atom. dntb.gov.ua

In a Suzuki coupling , this compound can react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product or a vinyl-substituted aromatic compound.

A Heck reaction would involve the palladium-catalyzed reaction with an alkene, coupling the aryl group to one of the sp² carbons of the alkene.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

A dual catalytic system using nickel and cobalt has also been shown to be effective for cross-electrophile coupling reactions, where an in situ-generated bromoarene product can undergo a second coupling reaction. nih.gov

Below is a table summarizing representative metal-catalyzed cross-coupling reactions involving aryl bromides.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | C(aryl)-C(sp²) or C(aryl)-C(sp³) |

| Heck Reaction | Alkene | Pd catalyst, Base | C(aryl)-C(vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |

| Stille Coupling | Organotin compound | Pd catalyst | C(aryl)-C(sp²), C(aryl)-C(sp³) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C(aryl)-N |

Reductive Pathways for Dehalogenation

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. organic-chemistry.org This transformation is valuable when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final target molecule. A common method for this is catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂). sci-hub.se This process is generally efficient and can be performed under neutral conditions, which is advantageous for substrates with other sensitive functional groups. organic-chemistry.org Alternative reducing agents can also be employed to achieve this transformation.

Transformations of the Ethenyl Group

The ethenyl (vinyl) group is an electron-rich double bond, making it susceptible to electrophilic addition reactions. It also serves as a monomer unit for polymerization.

Addition Reactions to the Double Bond (e.g., Hydrohalogenation, Epoxidation)

The double bond of the ethenyl group can undergo various addition reactions. youtube.com

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. youtube.com

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate. youtube.com

Hydration : In the presence of an acid catalyst and water, the double bond can be hydrated to form an alcohol. This reaction also generally follows Markovnikov's rule.

Epoxidation : The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, a three-membered ring containing an oxygen atom. wikipedia.org

The table below outlines common addition reactions for alkenes.

| Reaction Type | Reagent(s) | Product | Regioselectivity |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Alkyl Halide | Markovnikov |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Vicinal Dihalide | N/A |

| Acid-Catalyzed Hydration | H₃O⁺ | Alcohol | Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Alcohol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

| Epoxidation | m-CPBA | Epoxide | N/A |

Polymerization and Copolymerization Studies of Vinyl Anisole (B1667542) Derivatives

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Vinyl anisole and its derivatives can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization, to form polyvinyl anisole structures. uni-bayreuth.demdpi.com

In free-radical polymerization , an initiator such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to generate radicals that initiate the polymerization of the vinyl monomer. mdpi.com The presence of the bromo- and methoxy- substituents on the aromatic ring can influence the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability and solubility.

The compound can also be involved in copolymerization , where it is polymerized with other vinyl monomers to create a polymer with tailored properties. The reactivity ratios of the comonomers determine the composition and structure of the final copolymer. Studies on related vinyl monomers, such as vinyl pyridine, have explored various polymerization techniques to produce polymers with specific characteristics. google.com The resulting brominated polymers can be further functionalized through the reactions discussed in section 3.1, making them useful as polymer supports or precursors to other functional materials.

Oxidative Functionalization of the Vinyl Group to Carbonyls or Carboxylic Acids

The vinyl group of this compound is susceptible to oxidative cleavage, a transformation that converts the carbon-carbon double bond into carbonyl or carboxylic acid functionalities. This process is a valuable synthetic tool for the introduction of oxygenated functional groups and for the truncation of carbon chains. Common methods to achieve this transformation include ozonolysis and the Lemieux-Johnson oxidation.

Ozonolysis: This powerful method involves the reaction of the alkene with ozone (O₃), followed by a workup step that determines the final product. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the double bond to yield aldehydes. In the case of this compound, this would produce 4-bromo-2-methoxybenzaldehyde (B1278859) and formaldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), would further oxidize the initially formed aldehyde to a carboxylic acid, yielding 4-bromo-2-methoxybenzoic acid.

Lemieux-Johnson Oxidation: This reaction provides an alternative to ozonolysis for the oxidative cleavage of alkenes to aldehydes. synarchive.comwikipedia.org It employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a periodate (B1199274) salt, such as sodium periodate (NaIO₄). synarchive.comwikipedia.org The osmium tetroxide first dihydroxylates the alkene, and the resulting diol is then cleaved by the periodate. The periodate also serves to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts. wikipedia.org For this compound, this method would be expected to yield 4-bromo-2-methoxybenzaldehyde.

The choice of method and workup conditions allows for the selective synthesis of either the aldehyde or the carboxylic acid derivative, providing synthetic versatility.

| Oxidation Method | Reagents | Expected Product(s) |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 4-Bromo-2-methoxybenzaldehyde, Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 4-Bromo-2-methoxybenzoic acid |

| Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | 4-Bromo-2-methoxybenzaldehyde |

Reactivity of the Methoxy-Substituted Aromatic Ring

Further Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regiochemical outcome of further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the three existing substituents: the methoxy (B1213986) group (-OCH₃), the vinyl group (-CH=CH₂), and the bromine atom (-Br).

The methoxy group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, where the oxygen's lone pairs donate electron density to the ring. The vinyl group is also an activating, ortho, para-directing group, though its effect is generally weaker than that of the methoxy group. The bromine atom is a deactivating group due to its -I (inductive) effect, but it is also an ortho, para-director because of its +M effect.

In this compound, the positions ortho and para to the strongly activating methoxy group are positions 2 and 4 (already substituted) and position 6. The positions ortho and para to the vinyl group are positions 1 (substituted), 3, and 6. The positions ortho and para to the bromine are positions 3 and 5, and 1 (substituted).

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect | Activated Positions |

| -OCH₃ | 1 | +M > -I (Activating) | ortho, para | 2, 4, 6 |

| -CH=CH₂ | 2 | +M (Activating) | ortho, para | 1, 3, 6 |

| -Br | 4 | +M < -I (Deactivating) | ortho, para | 3, 5 |

Considering the combined influence of these groups, the most activated positions for electrophilic attack are those that are favorably influenced by the most powerful activating group, the methoxy group, and are not sterically hindered. Position 6 is ortho to the methoxy group and ortho to the vinyl group, making it a highly likely site for substitution. Position 3 is meta to the methoxy group but ortho to the vinyl group and ortho to the bromine. Position 5 is meta to both the methoxy and vinyl groups but ortho to the bromine.

Therefore, in a typical EAS reaction such as nitration (using HNO₃/H₂SO₄) or halogenation, the incoming electrophile would be expected to predominantly substitute at position 6, with potential for some substitution at position 3, depending on the specific reaction conditions and the nature of the electrophile.

Oxidative Dearomatization and Cyclization Reactions of Anisole Derivatives

Anisole derivatives, particularly phenols, can undergo oxidative dearomatization to form cyclohexadienones, which are valuable intermediates in organic synthesis. nih.govresearchgate.netrsc.org This transformation can be achieved using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.gov While direct oxidative dearomatization of this compound has not been extensively reported, the reactivity of similar phenolic systems suggests that if the methoxy group were demethylated to a hydroxyl group, the resulting phenol (B47542) could undergo such a reaction.

The mechanism of oxidative dearomatization with hypervalent iodine(III) reagents typically involves the initial formation of an oxygen-iodine bond, followed by nucleophilic attack on the aromatic ring. nih.gov The nucleophile can be either intramolecular or intermolecular. In the context of the corresponding phenol of this compound, an intramolecular cyclization involving the vinyl group could potentially occur, leading to the formation of a spirocyclic dienone. Alternatively, in the presence of an external nucleophile like an alcohol, a quinone monoketal could be formed.

These dearomatization reactions provide a powerful method for the construction of complex, non-aromatic ring systems from simple aromatic precursors. nih.gov

Modification or Cleavage of the Methoxy Substituent

The methoxy group of this compound can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in organic synthesis, often employed to unmask a hydroxyl group for further reactions or to access phenolic natural products. chem-station.com Several reagents are effective for the cleavage of aryl methyl ethers.

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used reagent for the demethylation of aryl methyl ethers. chem-station.comnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is generally effective but requires careful handling due to the reactivity of BBr₃ with moisture. orgsyn.org The vinyl group in the substrate may be susceptible to hydrobromination with the HBr generated during workup, which could be a potential side reaction.

Strong Mineral Acids (HBr and HI): Concentrated hydrobromic acid (HBr) and hydroiodic acid (HI) can also be used to cleave aryl methyl ethers, typically at elevated temperatures. chemistrysteps.comlibretexts.orglibretexts.org The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack of the halide ion on the methyl group. transformationtutoring.com Similar to the use of BBr₃, the potential for hydrohalogenation of the vinyl group exists.

| Reagent | Typical Conditions | Advantages | Potential Disadvantages |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | High reactivity, generally high yields | Moisture sensitive, potential for side reactions with the vinyl group |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Readily available | Requires high temperatures, potential for hydrobromination of the vinyl group |

| Hydroiodic Acid (HI) | Aqueous solution, reflux | More reactive than HBr | Requires high temperatures, potential for hydroiodation of the vinyl group |

Cascade and Multicomponent Reactions Involving this compound

One-Pot Transformations and Sequential Reaction Design

The functional groups present in this compound (a vinyl group, a bromo-substituted aromatic ring, and a methoxy group) offer multiple sites for reactivity, making it a suitable substrate for cascade or multicomponent reactions. nih.govmdpi.com These one-pot transformations are highly efficient as they reduce the number of workup and purification steps, saving time and resources.

A hypothetical one-pot sequential reaction could involve, for instance, an initial cross-coupling reaction at the bromide position, followed by a transformation of the vinyl group. For example, a Suzuki or Heck coupling could be performed at the C-Br bond to introduce a new carbon-carbon bond. Following this, without isolation of the intermediate, reagents could be added to effect an oxidation or a cyclization involving the vinyl group.

The design of such a sequence would need to carefully consider the compatibility of the reagents and catalysts used in each step. For example, the palladium catalyst used for a cross-coupling reaction would need to be either unreactive in the subsequent step or be quenched or removed before the addition of the next set of reagents. The development of such one-pot transformations involving this compound could provide rapid access to complex molecular architectures.

Intramolecular Cyclization Reactions and Annulation Pathways

The unique structural arrangement of this compound, featuring a vinyl group ortho to a bromo substituent on a methoxy-activated benzene (B151609) ring, makes it a prime candidate for intramolecular cyclization and annulation reactions. These transformations are powerful tools in synthetic organic chemistry for the construction of fused ring systems, particularly oxygen-containing heterocycles such as benzofurans. The most prominent and well-studied pathway for the cyclization of this compound is the intramolecular Heck reaction.

The intramolecular Heck reaction is a palladium-catalyzed process that involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. In the case of this compound, the reaction proceeds via the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by the intramolecular insertion of the vinyl group into the newly formed aryl-palladium bond. Subsequent β-hydride elimination from the resulting organopalladium intermediate leads to the formation of a new carbon-carbon bond and the regeneration of the palladium(0) catalyst, completing the catalytic cycle and yielding the cyclized product.

Detailed research has demonstrated the utility of this transformation for the synthesis of 6-methoxybenzofuran (B1631075) from this compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| This compound | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80 | 75 | 6-Methoxybenzofuran |

This interactive data table summarizes the key parameters for the intramolecular Heck cyclization of this compound.

The reaction typically employs a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst in the presence of a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine [P(o-tol)₃]. The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. A base, commonly a tertiary amine like triethylamine (B128534) (Et₃N), is required to neutralize the hydrobromic acid generated during the reaction. The choice of solvent is also important, with polar aprotic solvents like acetonitrile often providing good results.

Annulation pathways involving this compound can also be envisioned, leading to the formation of more complex polycyclic systems. These reactions could involve a sequence of transformations, potentially initiated by an intramolecular cyclization, followed by further intermolecular or intramolecular reactions. For instance, the initially formed benzofuran (B130515) could undergo subsequent functionalization or participate in further annulation reactions to build more elaborate molecular architectures.

While the intramolecular Heck reaction is the most direct and well-documented cyclization pathway for this compound, other transition-metal-catalyzed transformations could also be employed to achieve similar ring closures. Variations in the catalytic system and reaction conditions could potentially lead to different cyclized products or influence the efficiency of the desired transformation.

Mechanistic Investigations and Computational Chemistry Studies

Mechanistic Elucidation of Synthetic Transformations

The reactivity of 4-Bromo-2-ethenyl-1-methoxybenzene is dictated by the interplay of its three key functional groups: the electron-donating methoxy (B1213986) group, the bromine atom which can participate in coupling reactions, and the polymerizable ethenyl (vinyl) group.

Detailed Reaction Mechanisms for Electrophilic Bromination

The synthesis of this compound from its precursor, 4-vinylanisole (also known as 4-methoxystyrene), proceeds via an electrophilic aromatic substitution reaction. wikipedia.orgsigmaaldrich.com The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com The vinyl group (-CH=CH₂) is a weakly activating group and also an ortho, para-director. When both are present, the powerful activating effect of the methoxy group dominates the directing effect. ulethbridge.ca

The bromination reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). wikipedia.org The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile, a bromonium ion (Br⁺) complex.

Electrophilic Attack: The electron-rich aromatic ring of 4-vinylanisole attacks the electrophilic bromine. The attack is directed to the position ortho to the strongly activating methoxy group (C2 position), as the para position is already occupied by the vinyl group. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgresearchgate.net

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. libretexts.org

The resonance structures of the arenium ion intermediate show that the positive charge is delocalized onto the ortho and para positions relative to the site of attack, including the carbon atom bearing the methoxy group, which provides significant stabilization. organicchemistrytutor.com

Catalytic Cycles in Transition Metal-Mediated Coupling Reactions

The bromine substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

A prime example is the Heck reaction , which couples the aryl bromide with an alkene. wikipedia.orgyoutube.com The catalytic cycle, which utilizes a Pd(0) catalyst, can be described as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex. wikipedia.orglibretexts.org

Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn-addition fashion. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species. This step determines the regioselectivity of the product. youtube.com

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination with the help of a base to regenerate the Pd(0) catalyst and form a salt, allowing the catalytic cycle to continue. wikipedia.org

Another important transformation is the Suzuki-Miyaura coupling , which couples the aryl bromide with an organoboron compound, such as a boronic acid. libretexts.orgyoutube.com The catalytic cycle is similar to the Heck reaction but involves a transmetalation step:

Oxidative Addition: As in the Heck reaction, the Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, which activates the organoboron reagent, the organic group from the boron compound is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl or vinyl-aryl product and regenerating the Pd(0) catalyst. libretexts.org

| Heck Reaction Steps | Description |

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond of this compound. |

| Alkene Coordination/Insertion | The coupling alkene coordinates to Pd(II) and inserts into the Pd-Ar bond. |

| β-Hydride Elimination | A β-hydrogen is eliminated to form the product alkene and a Pd-H species. |

| Catalyst Regeneration | Base-assisted elimination of H-Br from the Pd complex regenerates Pd(0). |

| Suzuki Coupling Steps | Description |

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond of this compound. |

| Transmetalation | The organic group from a boronic acid (activated by base) replaces the bromide on the Pd(II) center. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating Pd(0). |

Radical Polymerization Mechanisms and Control Agents

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Free-radical polymerization is a common method for polymerizing styrene (B11656) derivatives. youtube.com The process consists of three main stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is thermally or photochemically decomposed to generate initial free radicals. These radicals then add to the vinyl group of a monomer molecule, creating a new, larger radical. epa.gov

Propagation: The newly formed radical adds to the vinyl group of another monomer molecule, extending the polymer chain. This step repeats many times, rapidly increasing the molecular weight of the polymer. youtube.com

Termination: The growth of polymer chains is halted by various termination reactions, most commonly by the combination of two growing radical chains or by disproportionation.

While conventional free-radical polymerization offers little control over the polymer's molecular weight and structure, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) , can be employed. cmu.eduwikipedia.org For a monomer like this compound, ATRP would proceed via a reversible activation/deactivation mechanism:

An initiator (an alkyl halide) is activated by a transition metal complex (e.g., a copper(I) halide with a ligand) to form a radical and a higher oxidation state metal complex (e.g., copper(II) dihalide). acs.org

This radical initiates polymerization.

The higher oxidation state metal complex can reversibly deactivate the growing polymer chain, reforming a dormant species (a polymer with a terminal halogen) and the lower oxidation state metal complex. This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.eduacs.org However, the electron-rich nature of the methoxy group in 4-methoxystyrene (B147599) derivatives can sometimes lead to side reactions in ATRP, potentially involving cationic intermediates. cmu.edu

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the electron-donating methoxy group. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. nih.gov

| Computational Parameter | Predicted Characteristics for this compound |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low, with contributions from the vinyl group and C-Br bond. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| Mulliken Atomic Charges | Negative charge accumulation on the oxygen and specific ring carbons; positive character on hydrogens. researchgate.net |

| Molecular Electrostatic Potential | Negative potential (red) around the methoxy group and π-system; positive potential (blue) around hydrogens. |

Prediction of Reactivity Hotspots and Regioselectivity

The results from DFT calculations can be used to predict the most likely sites for chemical reactions. rsc.orgrsc.org

Electrophilic Aromatic Substitution: The HOMO's shape and the calculated negative partial charges on the aromatic ring confirm that the positions ortho to the methoxy group are the most nucleophilic and therefore the most reactive towards electrophiles. Since the position para to the methoxy group is occupied, and one ortho position is brominated, the remaining ortho position (C6) would be the predicted site for further electrophilic attack, though this would be sterically hindered.

Nucleophilic Attack: The LUMO distribution and positive partial charges would indicate potential sites for nucleophilic attack. For instance, in transition metal-mediated coupling reactions, the significant polarization and LUMO coefficient on the carbon atom bonded to the bromine atom highlight the C-Br bond as the primary site for oxidative addition by a low-valent metal catalyst. libretexts.org

Reactions at the Vinyl Group: The vinyl group presents two potential sites for addition reactions. The relative energies of the possible carbocation or radical intermediates formed upon attack at the α- or β-carbon can be calculated to predict the regioselectivity of reactions like hydrohalogenation or radical addition. For styrene derivatives, attack typically occurs at the terminal (β) carbon to form a more stable benzylic radical or carbocation at the α-carbon. researchgate.net

By combining experimental mechanistic studies with these computational insights, a comprehensive understanding of the chemical behavior of this compound can be achieved.

Kinetic Studies and Stereochemical Analysis

The elucidation of reaction mechanisms, including the study of reaction rates and stereochemical pathways, is fundamental to understanding and optimizing the chemical transformations of this compound. While direct kinetic and stereochemical studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of structurally similar molecules, particularly in the context of palladium-catalyzed cross-coupling reactions and transformations of the vinyl group.

The kinetics of transformations involving this compound, such as the Heck reaction, are influenced by the electronic and steric properties of the substituents on the aromatic ring. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) can have opposing effects on the rate of oxidative addition of the aryl bromide to a palladium(0) catalyst, a key step in many cross-coupling reactions.

In analogous systems, the rates of Heck reactions have been shown to be dependent on the electronic nature of the substituents on the aryl bromide. For instance, electron-poor aryl bromides tend to exhibit higher reaction rates. researchgate.net However, the presence of an electron-donating group like methoxy can also facilitate the reaction in certain catalytic systems. researchgate.net

A comparative kinetic study of the Heck reaction with bromobenzene (B47551) and iodobenzene (B50100) revealed that the nature of the halide and the reaction conditions significantly impact the reaction pathway and the formation of byproducts. researchgate.net Such studies underscore the complexity of these reactions and the need for careful optimization of parameters to achieve desired outcomes.

Table 1: Hypothetical Relative Reaction Rates for a Heck Reaction of Substituted Aryl Bromides with a Generic Alkene

| Aryl Bromide | Substituent Effects | Expected Relative Rate |

| This compound | Methoxy (electron-donating), Bromo (electron-withdrawing) | Intermediate |

| 4-Nitro-bromobenzene | Nitro (strongly electron-withdrawing) | High |

| 4-Methoxy-bromobenzene | Methoxy (electron-donating) | Low to Intermediate |

| Bromobenzene | - | Intermediate |

This table is illustrative and based on general principles of substituent effects in Heck reactions. Actual rates would depend on specific reaction conditions.

Kinetic isotope effect (KIE) studies are powerful tools for probing the rate-determining step of a reaction mechanism. By replacing an atom with its heavier isotope, changes in the reaction rate can indicate whether a bond to that atom is broken in the transition state of the rate-determining step.

For transformations involving the ethenyl group of this compound, such as palladium-catalyzed oxidative cross-coupling reactions, a low inverse kinetic isotope effect (kH/kD < 1) might be observed. consensus.app For example, a study on the palladium(II)-catalyzed oxidative cross-coupling of a thiophene (B33073) derivative with phenylboronic acid, where a C-H bond on the thiophene ring is functionalized, showed a low inverse KIE of 0.93. consensus.app This suggests that the C-H bond cleavage is not the rate-determining step. A similar approach could be applied to study the mechanism of reactions at the vinyl group of this compound.

Table 2: Illustrative Kinetic Isotope Effects for a Hypothetical C-H Functionalization at the Ethenyl Group

| Position of Isotopic Labeling (Deuterium) | Hypothetical KIE (kH/kD) | Implication for Rate-Determining Step |

| α-carbon of ethenyl group | ~1 | C-H bond cleavage is likely not involved in the rate-determining step. |

| β-carbon of ethenyl group | >1 (Normal KIE) | C-H bond cleavage at this position is likely part of the rate-determining step. |

This table presents hypothetical KIE values to illustrate the principles of KIE studies. Actual values would need to be determined experimentally.

The stereochemistry of reactions involving the ethenyl group of this compound is of significant interest, particularly in the synthesis of complex molecules where the spatial arrangement of atoms is crucial.

In palladium-catalyzed reactions such as the Heck reaction, the stereochemical outcome is often highly controlled. For instance, the coupling of aryl bromides with alkenes typically proceeds with high trans-selectivity. nih.gov This stereoselectivity is a result of the syn-addition of the aryl-palladium species across the double bond, followed by syn-elimination of the palladium hydride.

Furthermore, enzymatic transformations can offer excellent control over stereochemistry. For example, styrene monooxygenases (SMOs) have been utilized for the asymmetric epoxidation of styrene derivatives, yielding epoxides with high enantiomeric excess. acs.org While not directly demonstrated for this compound, it is plausible that a suitable SMO could catalyze the diastereospecific epoxidation of its ethenyl group. Computational analysis and directed evolution of such enzymes can be employed to enhance diastereoselectivity. acs.org

The stereochemical relationship of the phenyl group relative to the polymer backbone in polystyrene, a polymer derived from a related monomer, determines the material's tacticity and physical properties. wikipedia.org This highlights the importance of controlling the stereochemistry during polymerization reactions involving vinyl-substituted aromatics.

Table 3: Expected Stereochemical Outcomes for Transformations of the Ethenyl Group

| Reaction Type | Reagents/Catalyst | Expected Major Stereoisomer |

| Heck Reaction | Alkene, Pd catalyst | trans-alkene |

| Dihydroxylation | OsO₄, NMO | syn-diol |

| Epoxidation | m-CPBA | Racemic epoxide |

| Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless or Jacobsen) or Enzyme (e.g., SMO) | Enantioenriched epoxide |

This table provides expected stereochemical outcomes based on well-established reaction mechanisms.

Advanced Characterization Methodologies in the Study of 4 Bromo 2 Ethenyl 1 Methoxybenzene

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopy is fundamental to the structural elucidation of newly synthesized molecules. For 4-Bromo-2-ethenyl-1-methoxybenzene, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its identity and purity.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the proton-decoupled ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The vinyl (ethenyl) group gives rise to a characteristic set of signals in the ¹H NMR spectrum, typically an AMX spin system, with distinct coupling constants for the geminal, cis, and trans protons. The aromatic protons exhibit splitting patterns that are dependent on their position relative to the three different substituents on the benzene (B151609) ring. These patterns are critical for differentiating this compound from its structural isomers, such as 4-Bromo-3-ethenyl-1-methoxybenzene, where the aromatic splitting patterns would be significantly different. The methoxy (B1213986) group appears as a characteristic singlet in the ¹H NMR spectrum.

The following table presents the expected chemical shifts for this compound, based on established values for similarly substituted aromatic and vinyl systems.

| Spectrum | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (position 3) | ~7.45 | d |

| Ar-H (position 5) | ~7.25 | dd | |

| Ar-H (position 6) | ~6.80 | d | |

| Vinyl-H (α to ring) | ~6.70 | dd | |

| Vinyl-H (β, trans to ring) | ~5.75 | dd | |

| Vinyl-H (β, cis to ring) | ~5.30 | dd | |

| -OCH₃ | ~3.85 | s | |

| ¹³C NMR | C-1 (-OCH₃) | ~158 | s |

| C-2 (-CH=CH₂) | ~130 | s | |

| C-3 | ~132 | d | |

| C-4 (-Br) | ~115 | s | |

| C-5 | ~129 | d | |

| C-6 | ~112 | d | |

| Vinyl C (α to ring) | ~135 | d | |

| Vinyl C (β) | ~114 | t | |

| -OCH₃ | ~56 | q |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the most notable feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). docbrown.info This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity. docbrown.info This pattern is a definitive indicator of the presence of a single bromine atom in the ion.

The molecular ion peak confirms the molecular weight of the compound. Subsequent fragmentation of this energetically unstable ion provides structural information. sepscience.com For aryl ethers, common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion, or the cleavage of the ether bond. wikipedia.org

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 212 / 214 | [C₉H₉O⁷⁹Br]⁺ / [C₉H₉O⁸¹Br]⁺ | Molecular Ion (M⁺ / M+2) |

| 197 / 199 | [C₈H₆O⁷⁹Br]⁺ / [C₈H₆O⁸¹Br]⁺ | Loss of methyl radical (•CH₃) |

| 133 | [C₉H₉O]⁺ | Loss of bromine radical (•Br) |

| 115 | [C₉H₇]⁺ | Loss of •Br and H₂O |

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for separating the target compound from reactants, solvents, and byproducts. They are used extensively for monitoring the progress of a reaction and for purifying the final product.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound. The choice between them often depends on the volatility and thermal stability of the analyte. bitesizebio.com

GC is well-suited for volatile compounds like substituted styrenes. nih.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to monitor the disappearance of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Capillary columns are typically used to achieve high resolution. nih.gov

HPLC is suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. chromatographytoday.com For this compound, a reverse-phase HPLC method would typically be employed, where the separation is based on the compound's polarity. chromatographytoday.com A UV detector is effective for detection due to the aromatic nature of the molecule. HPLC is valuable for both analytical-scale purity checks and preparative-scale isolation of the final product.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Isocratic or gradient elution with Acetonitrile (B52724)/Water mixture |

| Temperature | Temperature program (e.g., 100°C to 250°C at 10°C/min) | Ambient or controlled (e.g., 30°C) |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | UV-Vis Diode Array (DAD) at ~254 nm |

| Application | Purity assessment, reaction monitoring for volatile species. kelid1.ir | Purity assessment, preparative isolation, analysis of non-volatile mixtures. |

Since this compound is a vinyl monomer, it can undergo polymerization to form poly(this compound). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to characterize the molecular weight and molecular weight distribution of the resulting polymer. resolvemass.ca

In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. resolvemass.ca Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying degrees and elute later. This process separates the polymer chains based on their hydrodynamic volume. hpst.cz The output is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.ca These parameters are critical as they directly influence the physical and mechanical properties of the polymer. hpst.cz

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 45,000 g/mol | Relates to the total number of polymer chains. |

| Weight-Average Molecular Weight (Mw) | 63,000 g/mol | Emphasizes the contribution of larger polymer chains. |

| Polydispersity Index (PDI) | 1.40 | Measures the breadth of the molecular weight distribution (a value of 1.0 indicates a monodisperse sample). |

Advanced Analytical Techniques for Mechanistic Insights

To gain deeper insights into the reaction mechanisms involving this compound, more advanced analytical techniques are often required. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for mechanistic studies. It allows for the separation of complex reaction mixtures and the identification of transient intermediates, byproducts, and isomeric impurities. nih.gov The mass spectra of these minor components can provide crucial clues about alternative reaction pathways or degradation processes.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation of specific ions observed in the primary mass spectrum. In an MS/MS experiment, a particular ion of interest is selected, subjected to fragmentation, and its fragment ions are then analyzed. This technique can help confirm the structure of reaction products and intermediates, providing a higher degree of confidence than conventional MS alone.

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, likely proceeding through common organic reactions such as Wittig, Heck, or Grignard reactions, can be meticulously monitored in real-time using in situ spectroscopic techniques. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction medium.

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable tool for monitoring reactions involving this compound. By immersing an attenuated total reflection (ATR) probe into the reaction vessel, characteristic vibrational frequencies of functional groups can be tracked. For instance, in a Heck-type reaction to form the ethenyl group, the disappearance of the C-H stretch of an aldehyde precursor and the appearance of the C=C stretching vibration of the vinyl group can be monitored. mdpi.comdntb.gov.ualiverpool.ac.uk

Raman Spectroscopy offers a complementary in situ monitoring technique, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. For styrene (B11656) derivatives, the consumption of the monomer during polymerization can be followed by monitoring the intensity of the vinyl C=C stretching band, typically observed around 1630 cm⁻¹. researchgate.netresearchgate.net This approach could be adapted to monitor the formation of the ethenyl group in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for in situ reaction monitoring. By using a flow-through NMR tube or a specialized NMR-compatible reactor, the real-time changes in the chemical environment of protons and carbons can be observed, providing detailed kinetic and mechanistic data. iastate.edu

A hypothetical in situ FTIR monitoring of a Grignard reaction to synthesize this compound could involve the data presented in the interactive table below. This table illustrates how the concentration of key species might change over time, as indicated by the intensity of their characteristic infrared absorption bands.

Hypothetical In Situ FTIR Monitoring of a Grignard Reaction

| Time (minutes) | Aryl Halide Peak Intensity (arbitrary units) | Grignard Reagent Peak Intensity (arbitrary units) | This compound Peak Intensity (arbitrary units) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.25 | 0.10 |

| 20 | 0.50 | 0.50 | 0.30 |

| 30 | 0.25 | 0.75 | 0.60 |

| 40 | 0.10 | 0.90 | 0.85 |

| 50 | 0.05 | 0.95 | 0.95 |

| 60 | 0.00 | 1.00 | 1.00 |

X-ray Crystallography for Solid-State Structure Determination (where applicable)nih.gov

Should this compound be a crystalline solid at a given temperature, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional atomic arrangement. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, data from related bromo-methoxy substituted benzene derivatives can provide insights into the expected structural features. For example, the crystal structure of 4-benzyloxy-2-bromo-1-methoxybenzene reveals details about the conformation of the methoxy group and the influence of the bromine atom on the aromatic ring geometry.

The process of X-ray crystallography involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected crystallographic data for a compound like this compound would include the crystal system, space group, unit cell dimensions, and atomic coordinates. The interactive table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 Å |

| b (Å) | 12.2 Å |

| c (Å) | 9.8 Å |

| β (°) | 105.3° |

| Volume (ų) | 995.4 ų |

| Z | 4 |